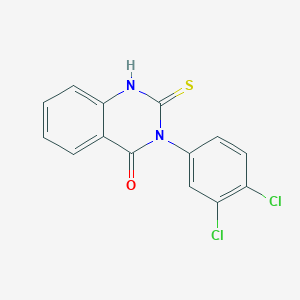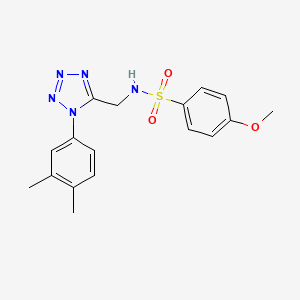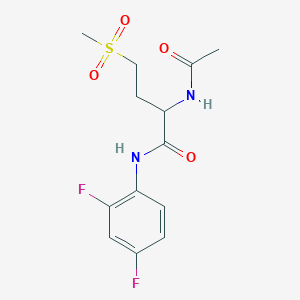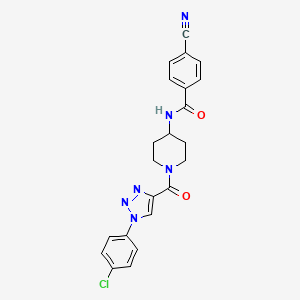
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and piperidine rings would introduce elements of cyclic and heterocyclic chemistry, while the benzamide and nitrile groups would contribute to the polarity of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has explored the synthesis of 1,2,4-triazole derivatives with potential antimicrobial activities. These derivatives, synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines and further modifications, demonstrated moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Antifungal Compound Solubility and Pharmacokinetics
A novel antifungal compound from the 1,2,4-triazole class showed significant potential due to its solubility characteristics and thermodynamic properties. The study provided insights into the solubility of the compound in various solvents, its adsorption potential, and implications for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Structure-Affinity Relationships
Further investigations into the structure-affinity relationships of derivatives have been conducted to understand their interactions with biological targets. These studies, focusing on modifications to amide bonds and alkyl chains, provide valuable information on designing molecules with improved receptor affinity and selectivity (Perrone et al., 2000).
Molecular Docking Studies on Anticancer Properties
Molecular docking studies have been applied to evaluate the anticancer properties of benzimidazole derivatives, including triazole-linked compounds. These studies aim to identify molecules with potential anti-cancer activity by analyzing their interactions with cancer-related biological targets (Karayel, 2021).
Donor/Acceptor Properties and Redox Stability
Research on the donor/acceptor properties and redox stability of chelating triazoles and triazolylidenes, particularly in the context of rhenium(I) complexes, contributes to our understanding of these compounds in catalysis, photochemistry, and electrochemistry. Such studies provide insights into the electronic structures and chemical reactivity of these complexes in various redox states (Suntrup et al., 2017).
Eigenschaften
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c23-17-5-7-19(8-6-17)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)16-3-1-15(13-24)2-4-16/h1-8,14,18H,9-12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAYMSGHKKNWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

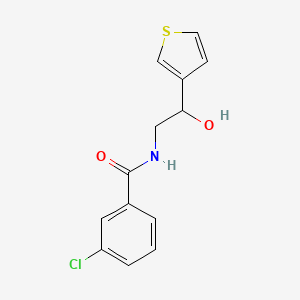
![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)
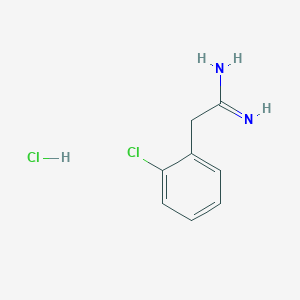
![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)
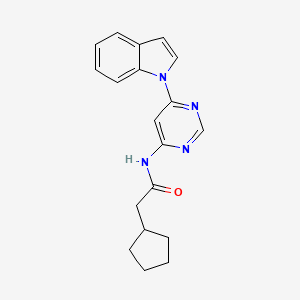

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)
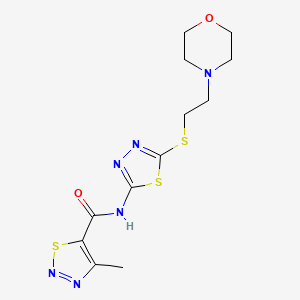
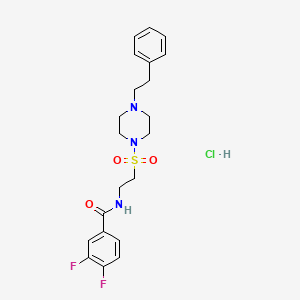
![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2596301.png)
